N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by a fluorine-substituted aromatic ring at the 4-fluoro-3-methylphenyl position and a pyrrole moiety at the 3-position. Its structural uniqueness lies in the combination of electron-withdrawing (fluoro) and electron-donating (methyl) groups on the phenyl ring, as well as the planar pyrrole system, which may influence molecular interactions with biological targets .
Properties
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS/c1-12-11-13(6-7-15(12)20)22-18(24)17-16(23-9-2-3-10-23)14-5-4-8-21-19(14)25-17/h2-11H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUNENXDAQOSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-3-methylphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H14FN3OS
- Molecular Weight : 301.35 g/mol
- CAS Number : 1112385-27-9
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cancer cell proliferation.
- Antiviral Activity : The compound exhibits antiviral properties, potentially targeting viral replication processes.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
-
Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 = 0.46 ± 0.04 µM
- NCI-H460 (Lung Cancer) : IC50 = 0.39 ± 0.06 µM
- HeLa (Cervical Cancer) : IC50 = 7.01 ± 0.60 µM
-
Mechanism of Action :
- Induces apoptosis and inhibits cell cycle progression.
- Affects pathways related to angiogenesis and metastasis.
Antiviral Activity
The compound has also been studied for its antiviral properties:
- Inhibition of Viral Replication : Research indicates that it may inhibit the replication of certain viruses by interfering with their life cycle.
- Selectivity Index : The selectivity index for antiviral activity was found to be favorable compared to other compounds in similar classes.
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.46 ± 0.04 | Apoptosis induction |
| Anticancer | NCI-H460 | 0.39 ± 0.06 | Cell cycle inhibition |
| Anticancer | HeLa | 7.01 ± 0.60 | Inhibition of angiogenesis |
| Antiviral | Viral Model | Not Specified | Replication inhibition |
Case Study 1: Anticancer Efficacy in Mice
A preclinical study involved administering varying doses of this compound to mice implanted with MCF-7 tumors. The results showed a dose-dependent reduction in tumor size compared to the control group.
Case Study 2: Antiviral Activity Assessment
In another study, the compound was tested against a viral model known for its resistance to standard antiviral therapies. The results indicated a significant reduction in viral load, suggesting its potential as an antiviral agent.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Activity: The target compound’s pyrrole group may enhance π-π stacking interactions compared to cyano or sulfonyl groups in other derivatives .
Synthetic Efficiency: Yields for antiplasmodial thieno[2,3-b]pyridines vary widely (37–87%), suggesting that the target compound’s synthesis may require optimization, particularly if pyrrole incorporation affects reactivity .
Lipophilicity and Target Engagement :
- Cycloalkyl or adamantane substituents (e.g., ) significantly increase lipophilicity, aiding penetration into hydrophobic enzyme pockets (e.g., pi-PLC). The target compound’s pyrrole, while planar, may offer moderate lipophilicity compared to bulkier groups .
Physicochemical and Crystallographic Insights
- Melting Points and Solubility : The antiplasmodial compound in has a high melting point (255–256°C), likely due to strong intermolecular forces. The target compound’s melting point and solubility may depend on pyrrole-induced crystallinity.
- Crystal Packing : The 3.89° dihedral angle in minimizes steric strain, whereas the target compound’s substituents may alter packing efficiency, affecting bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
